3-Chloro-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-(4’-methoxy-3’-sulfonamidophenyl)-2-propylamine, Hydrochloride is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a sulfonamide group often imparts significant biological activity to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(4’-methoxy-3’-sulfonamidophenyl)-2-propylamine, Hydrochloride typically involves multiple steps:
Formation of the Sulfonamide Group: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(4’-methoxy-3’-sulfonamidophenyl)-2-propylamine, Hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Used in the treatment of bacterial infections.
Uniqueness
3-Chloro-3-(4’-methoxy-3’-sulfonamidophenyl)-2-propylamine, Hydrochloride is unique due to its specific structural features, such as the presence of a methoxy group and a chlorine atom, which may impart distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
5-(2-amino-1-chloropropyl)-2-methoxybenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O3S.ClH/c1-6(12)10(11)7-3-4-8(16-2)9(5-7)17(13,14)15;/h3-6,10H,12H2,1-2H3,(H2,13,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMHMKZYNOPCJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)OC)S(=O)(=O)N)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.